[(2,4-Dichloro-3-methylphenyl)sulfonyl](2-methylcyclohexyl)amine
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Overview
Description
(2,4-Dichloro-3-methylphenyl)sulfonylamine is an organic compound characterized by the presence of a sulfonyl group attached to a dichloromethylphenyl ring and a methylcyclohexyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-3-methylphenyl)sulfonylamine typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 2-methylcyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichloro-3-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2,4-Dichloro-3-methylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dichloro-3-methylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dichloromethylphenyl ring can also interact with hydrophobic pockets in biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichloro-3-methylphenyl)sulfonylamine
- (2,4-Dichloro-3-methylphenyl)sulfonylamine
- 4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]morpholine
Uniqueness
(2,4-Dichloro-3-methylphenyl)sulfonylamine is unique due to the presence of the methylcyclohexyl amine group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H19Cl2NO2S |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
2,4-dichloro-3-methyl-N-(2-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C14H19Cl2NO2S/c1-9-5-3-4-6-12(9)17-20(18,19)13-8-7-11(15)10(2)14(13)16/h7-9,12,17H,3-6H2,1-2H3 |
InChI Key |
UITJMFZGQSNVTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NS(=O)(=O)C2=C(C(=C(C=C2)Cl)C)Cl |
Origin of Product |
United States |
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